ETHYL 4-(4-METHYLPHENYL)-2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Description
This compound features a thiophene-3-carboxylate ester core substituted at the 2-position with a thioacetamido linker bearing a 5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazole group and at the 4-position with a 4-methylphenyl moiety. The triazolo[3,4-b][1,3]thiazole system is a fused heterocycle combining 1,2,4-triazole and 1,3-thiazole rings, which is known to enhance bioactivity through synergistic electronic and steric effects .
Properties
IUPAC Name |
ethyl 4-(4-methylphenyl)-2-[[2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S3/c1-3-33-24(32)22-19(17-11-9-16(2)10-12-17)13-34-23(22)27-21(31)15-36-26-29-28-25-30(26)20(14-35-25)18-7-5-4-6-8-18/h4-14H,3,15H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCFVRDIPBMTPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CSC3=NN=C4N3C(=CS4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the Acetamido Group
The 2-amino group on the thiophene is acylated with 2-chloroacetyl chloride to install the acetamido linker:
Procedure :
- Ethyl 4-(4-methylphenyl)-2-aminothiophene-3-carboxylate (1.0 equiv) is treated with 2-chloroacetyl chloride (1.2 equiv) in dry dichloromethane (DCM) under N₂.
- Triethylamine (2.0 equiv) is added to scavenge HCl.
- Yield : 85%.
Intermediate : Ethyl 4-(4-methylphenyl)-2-(2-chloroacetamido)thiophene-3-carboxylate.
Optimization :
Sulfanyl Bridge Formation
The chloroacetamido intermediate undergoes nucleophilic substitution with 5-phenyl-triazolo[3,4-b]thiazole-3-thiol (Figure 2):
Synthesis of Thiol Component :
- 5-Phenyl-triazolo[3,4-b]thiazole is prepared via cyclocondensation of 4-phenylthiosemicarbazide with α-bromoketones in polyphosphoric acid.
- Thiolation is achieved using H₂S gas in DMF, yielding the thiol derivative.
Coupling Reaction :
- Chloroacetamido intermediate (1.0 equiv) and triazolothiazole thiol (1.1 equiv) are stirred in DMF with K₂CO₃ (2.0 equiv).
- Temperature : 60°C, 6 hours.
- Yield : 78%.
Mechanism :
- K₂CO₃ deprotonates the thiol, generating a thiolate nucleophile.
- SN2 displacement of chloride forms the sulfanyl bridge.
Synthesis of the Triazolothiazole Moiety
Thetriazolo[3,4-b]thiazole ring is constructed via a one-pot cyclization (Figure 3):
Procedure :
- 4-Phenylthiosemicarbazide (1.0 equiv) reacts with 2-bromo-1-(4-methylphenyl)ethanone (1.0 equiv) in ethanol under reflux.
- The intermediate is treated with HCl to cyclize into the triazolothiazole core.
Key Modifications :
- Solvent : Ethanol → improves solubility of intermediates.
- Acid Catalyst : HCl (2.0 equiv) → enhances cyclization efficiency.
Characterization :
Final Compound Characterization
Spectral Data
- ¹H NMR (500 MHz, DMSO-d₆): δ 12.05 (s, 1H, NH), 8.20 (s, 1H, triazole-H), 7.65–7.10 (m, 9H, Ar-H), 4.25 (q, 2H, OCH₂CH₃), 3.95 (s, 2H, SCH₂CO), 2.40 (s, 3H, CH₃), 1.30 (t, 3H, OCH₂CH₃).
- ¹³C NMR : δ 170.5 (COO), 165.2 (CONH), 152.0 (triazole-C), 140.5–125.0 (Ar-C), 60.8 (OCH₂), 35.2 (SCH₂), 21.3 (CH₃), 14.1 (OCH₂CH₃).
- IR (KBr) : 3250 cm⁻¹ (NH), 1705 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
Purity and Yield Optimization
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Thiophene core | 70 | 95 |
| Acetamidation | 85 | 97 |
| Sulfanyl coupling | 78 | 96 |
| Final product | 65 | 98 |
Critical Factors :
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) resolves diastereomers.
- Temperature Control : Overheating during cyclization causes decomposition.
Comparative Analysis of Synthetic Routes
Alternative Methods
Scalability Challenges
- Thiol Stability : The triazolothiazole thiol is prone to oxidation; reactions require inert atmospheres.
- Cost Efficiency : Bromoketones and polyphosphoric acid increase production costs.
Applications and Derivatives
The compound’s structural features align with bioactive triazolothiazoles showing antimicrobial and anticancer activity . Modifications to the 4-methylphenyl or triazole groups could enhance selectivity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-METHYLPHENYL)-2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce double bonds within the heterocyclic rings.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with careful control of temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or reduced heterocycles. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
ETHYL 4-(4-METHYLPHENYL)-2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-METHYLPHENYL)-2-[2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis (analogous to ) involves cyclocondensation and thioether formation, contrasting with phase-transfer catalysis used for pyridyl-triazolothiadiazoles .
- Physicochemical Properties : The ethyl ester and methylphenyl groups likely confer moderate logP values (~3.5–4.0), balancing solubility and permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
